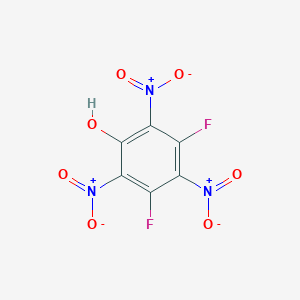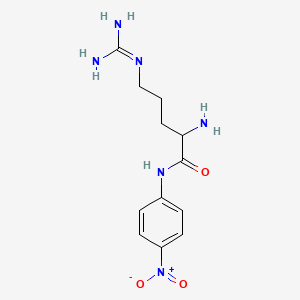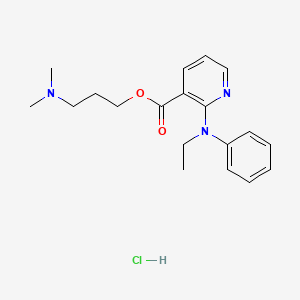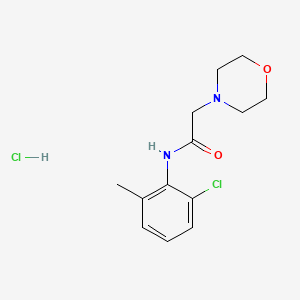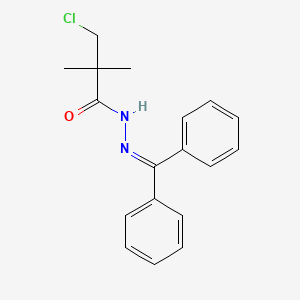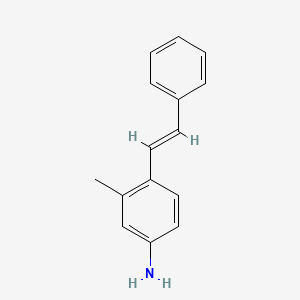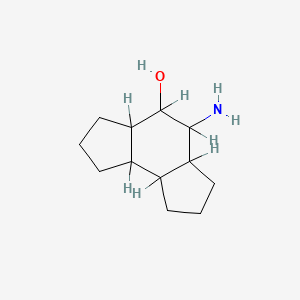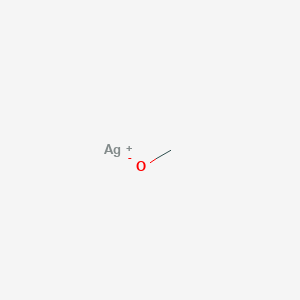![molecular formula C6H12HgN2O3 B14443564 {(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury CAS No. 78505-12-1](/img/structure/B14443564.png)
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury is a complex organomercury compound It is characterized by the presence of a methylmercury group attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury typically involves the reaction of methylmercury chloride with an amino acid derivative under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylmercury group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as thiols and amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced mercury compounds. Substitution reactions can result in the formation of various organomercury derivatives .
Applications De Recherche Scientifique
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a component in various industrial processes .
Mécanisme D'action
The mechanism of action of {(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the formation of stable complexes. This interaction can affect the function of the target proteins and enzymes, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury chloride: A simpler organomercury compound with similar toxicological properties.
Ethylmercury: Another organomercury compound used in various applications.
Phenylmercury: A compound with a phenyl group attached to mercury, used in different industrial processes
Uniqueness
{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury is unique due to its specific structure, which combines an amino acid derivative with a methylmercury group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
78505-12-1 |
|---|---|
Formule moléculaire |
C6H12HgN2O3 |
Poids moléculaire |
360.76 g/mol |
Nom IUPAC |
[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]-methylmercury |
InChI |
InChI=1S/C5H9N2O3.CH3.Hg/c1-3(6)5(10)7-2-4(8)9;;/h3H,1-2,6H2,(H,7,10)(H,8,9);1H3;/t3-;;/m0../s1 |
Clé InChI |
WELLSWIAOGUIDF-QTNFYWBSSA-N |
SMILES isomérique |
C[Hg]C[C@@H](C(=O)NCC(=O)O)N |
SMILES canonique |
C[Hg]CC(C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


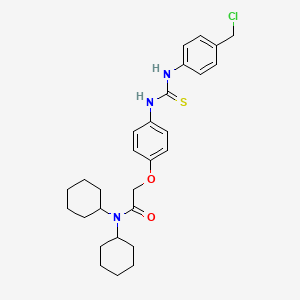

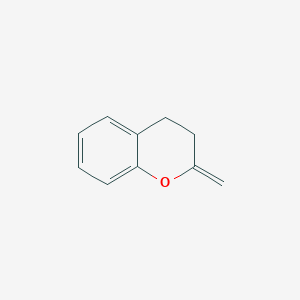
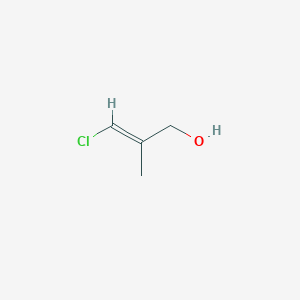
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
